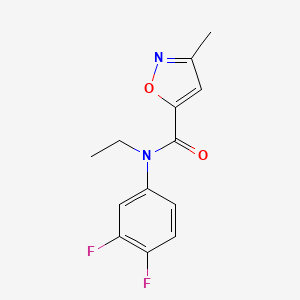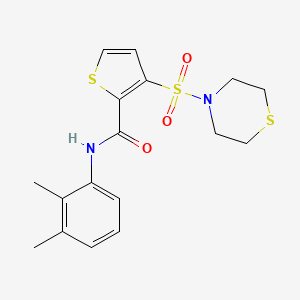
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, also known as DT-13, is a novel compound that has shown potential in various scientific research applications. This compound is a member of the thiomorpholine family and has a unique chemical structure that makes it a promising candidate for further studies.
Mechanism of Action
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase B (Akt) and the activation of the AMP-activated protein kinase (AMPK) pathway. Akt is a key regulator of cell survival and proliferation, and its inhibition by N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide leads to apoptosis and cell cycle arrest. The activation of the AMPK pathway by N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell growth and proliferation. N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has also been shown to protect against oxidative stress and neuronal damage, and to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has several advantages for lab experiments, including its unique chemical structure and its potential for various scientific research applications. However, there are also limitations to its use, including the need for further studies to fully understand its mechanisms of action and potential side effects.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, including further studies on its mechanisms of action, potential side effects, and pharmacokinetics. N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide also has potential for further studies in cancer research, neuroprotection, and anti-inflammatory studies. Additionally, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide may have potential for the development of novel therapeutics for various diseases.
Synthesis Methods
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenyl isothiocyanate with morpholine, followed by the reaction with thionyl chloride and 2-aminothiophene-3-carboxylic acid. The final product is obtained through the reaction of the intermediate product with 4-mercaptomorpholine.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection studies, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to protect against oxidative stress and neuronal damage. In anti-inflammatory studies, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S3/c1-12-4-3-5-14(13(12)2)18-17(20)16-15(6-9-24-16)25(21,22)19-7-10-23-11-8-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGTYNSWUYNAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Methylpropyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7566507.png)
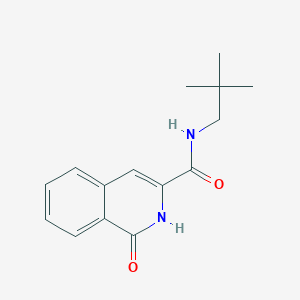
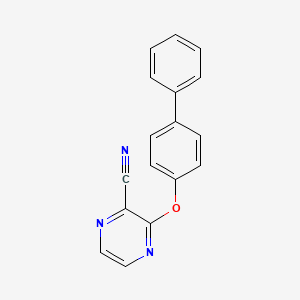
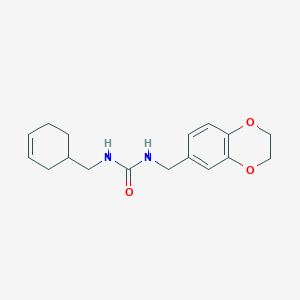
![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)

![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
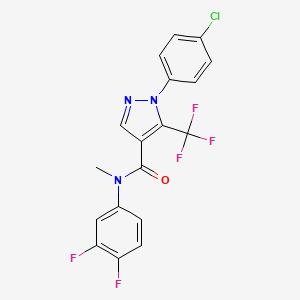
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![2-(morpholin-4-ylmethyl)-5-phenyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7566563.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
